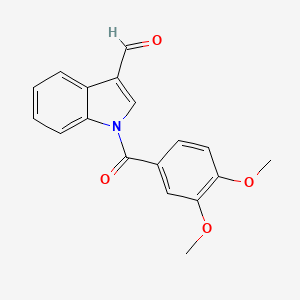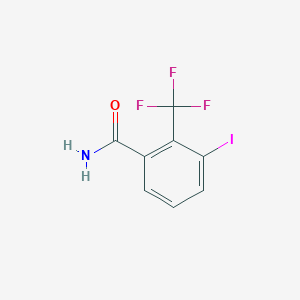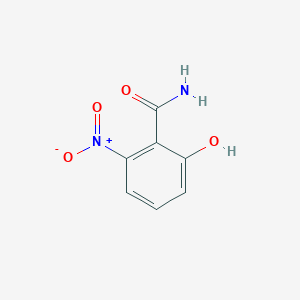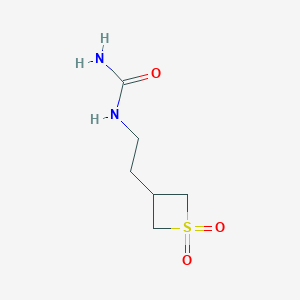
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a cinnoline derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific industrial methods can vary based on the desired scale and application.
化学反応の分析
Types of Reactions: 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Compared to these similar compounds, 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused cinnoline ring, which imparts distinct structural and functional properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-9-2-3-12-11(6-9)7-13(16-15-12)17-5-4-10(8-17)14(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
InChIキー |
GLVGYDKGLBRXHY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCC(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)




![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)

